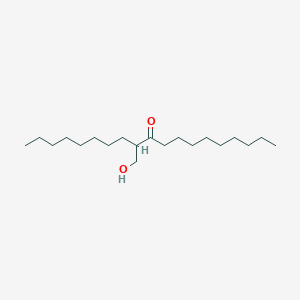![molecular formula C22H16N2 B12604781 4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile CAS No. 877775-86-5](/img/structure/B12604781.png)
4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile is an organic compound with the molecular formula C22H14N2 It is characterized by the presence of two benzonitrile groups attached to a central 1,3-phenylenebis(methylene) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile typically involves the reaction of 1,3-bis(bromomethyl)benzene with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The benzonitrile groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzonitrile derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
作用机制
The mechanism of action of 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile involves its interaction with various molecular targets. The benzonitrile groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. Additionally, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biological pathways and processes, making the compound of interest for further study.
相似化合物的比较
Similar Compounds
4,4’-[1,4-Phenylenebis(methylene)]dibenzonitrile: Similar structure but with a different central phenylenebis(methylene) moiety.
4,4’-[1,3-Phenylenebis(oxy)]dibenzonitrile: Contains an oxygen atom in the central linkage.
4,4’-[1,4-Phenylenebis(ethene-2,1-diyl)]dibenzonitrile: Features an ethene linkage instead of methylene.
Uniqueness
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile is unique due to its specific 1,3-phenylenebis(methylene) linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
877775-86-5 |
|---|---|
分子式 |
C22H16N2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
4-[[3-[(4-cyanophenyl)methyl]phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N2/c23-15-19-8-4-17(5-9-19)12-21-2-1-3-22(14-21)13-18-6-10-20(16-24)11-7-18/h1-11,14H,12-13H2 |
InChI 键 |
KPWRNGQRJXSRBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
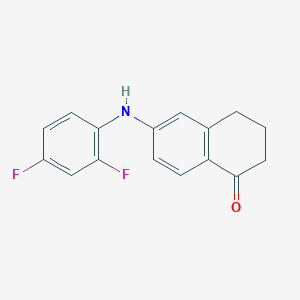
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
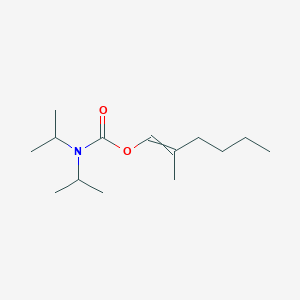
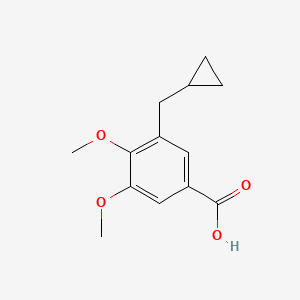
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
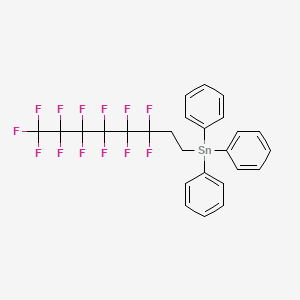

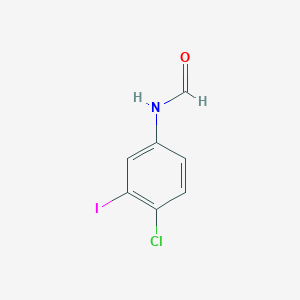
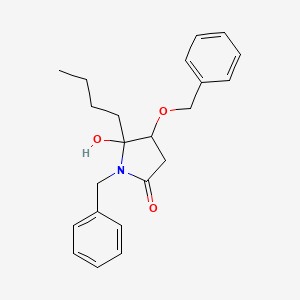
![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
